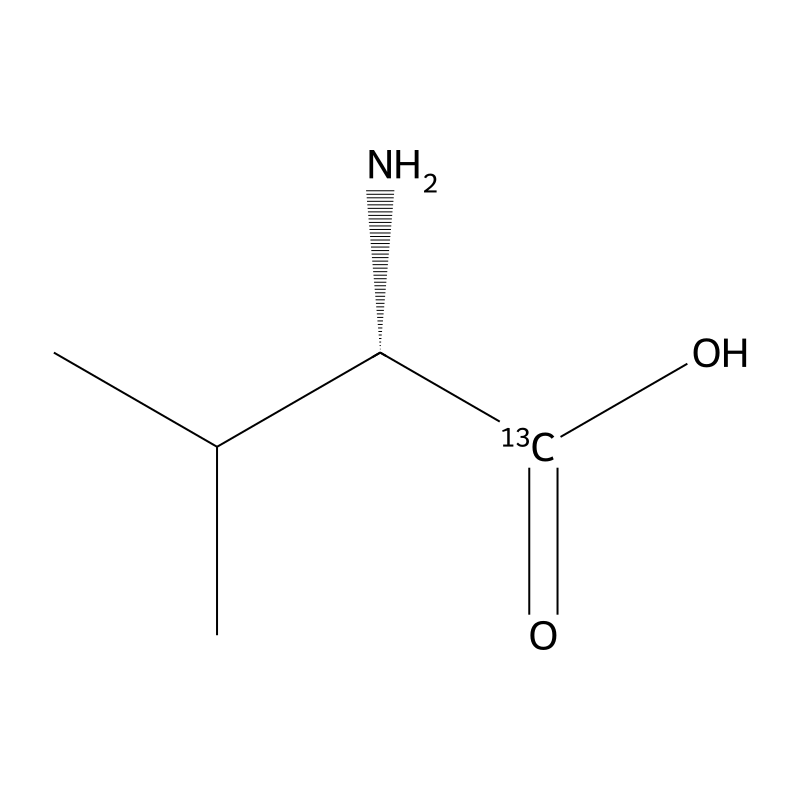

L-Valine-1-13C

Content Navigation

Uniformly 13C-labeled valine causes 13C-13C coupling that quenches hyperpolarized MRI signal and confounds metabolite labeling in flux analysis. L-Valine-1-13C (CAS 81201-85-6) solves this with a single 13C at the carboxyl position. - Isolated spin extends T1 relaxation, enabling dissolution DNP/SABRE hyperpolarized MRI of BCAA metabolism in vivo. - Exclusive 13CO2 release from BCKDH step ensures unambiguous measurement of valine oxidation rate for breath tests. - Precise mass shift without background interference enables clean IR vibrational probe of local protein hydration.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

L-Valine-1-13C (CAS: 81201-85-6) is a stable isotope-labeled branched-chain amino acid specifically enriched with a Carbon-13 atom at the C1 (carboxyl) position . Unlike uniformly labeled variants, this targeted isotopic substitution provides a precise M+1 mass shift while isolating the 13C nucleus from adjacent carbon spins. From a procurement perspective, this specific isotopologue is prioritized for its defined magnetic resonance relaxation properties, its specific mass spectrometry fragmentation profile, and its stoichiometric decarboxylation behavior in metabolic assays . It serves as a critical precursor and tracer in advanced analytical workflows where background interference or signal dilution must be strictly minimized .

Research Fit

Substituting L-Valine-1-13C with unlabeled valine or uniformly labeled L-Valine-U-13C fundamentally compromises specific analytical workflows. In hyperpolarized magnetic resonance imaging (MRI), substituting with U-13C-Valine introduces 13C-13C scalar coupling, which drastically accelerates spin-lattice (T1) relaxation and destroys the hyperpolarized signal before image acquisition can occur [1]. In metabolic flux analysis, using U-13C-Valine instead of the 1-13C isotopologue results in the generation of multiple downstream 13C-labeled metabolites, confounding the precise measurement of the initial branched-chain keto acid dehydrogenase (BCKDH) decarboxylation step[2]. Consequently, for applications requiring isolated spin dynamics or single-step kinetic tracking, generic or uniformly labeled substitutes are functionally non-viable [1].

Substitution Risk

References

- [1] Taglang, C., et al. Late-stage Deuteration of 13C-enriched Substrates for T1 Prolongation in Hyperpolarized 13C MRI. Chemical Communications, 2018.

- [2] Comparison of amino acid oxidation and urea metabolism in haemodialysis patients during fasting and meal intake. Nephrology Dialysis Transplantation, 2004.

Whole-Body Valine Oxidation Precision

In whole-body protein turnover studies, the oxidation of valine is quantified by measuring the appearance of 13CO2 in breath following decarboxylation by the BCKDH complex [1]. L-Valine-1-13C provides a direct 1:1 molar ratio of oxidized valine to 13CO2 release. In contrast, utilizing U-13C-Valine introduces labeled carbons into downstream TCA cycle intermediates, resulting in delayed and variable 13CO2 evolution rates that obscure the primary kinetic rate [1].

| Evidence Dimension | Specificity of 13CO2 evolution during BCKDH-mediated decarboxylation |

| Target Compound Data | Direct 1:1 stoichiometric release of 13CO2 upon initial oxidation |

| Comparator Or Baseline | U-13C-Valine (Uniformly labeled) |

| Quantified Difference | U-13C-Valine undergoes multi-step catabolism, releasing 13CO2 at variable rates from multiple carbon positions, preventing single-pool kinetic modeling |

| Conditions | In vivo metabolic flux analysis coupled with isotope ratio mass spectrometry (IRMS) |

Buyers conducting whole-body protein kinetics must procure the 1-13C isotopologue to ensure accurate, single-pool kinetic modeling, as uniformly labeled alternatives introduce unacceptable data confounding.

Extended T1 for Hyperpolarized MRI

The efficacy of hyperpolarized 13C-MRI contrast agents depends entirely on the spin-lattice relaxation time (T1) of the labeled nucleus [1]. L-Valine-1-13C features an isolated 13C atom at the carboxyl position with no directly attached protons, yielding a significantly prolonged T1. Uniformly labeled U-13C-Valine suffers from 13C-13C scalar coupling and enhanced dipolar relaxation, which rapidly depletes the hyperpolarized state, rendering it useless for in vivo imaging windows [1].

| Evidence Dimension | Spin-lattice relaxation time (T1) of the 13C nucleus |

| Target Compound Data | Extended T1 allowing for >30 second hyperpolarized signal survival at standard field strengths |

| Comparator Or Baseline | U-13C-Valine |

| Quantified Difference | U-13C-Valine exhibits drastically shorter T1 times due to adjacent 13C-13C spin coupling, preventing sufficient signal retention for in vivo injection and acquisition |

| Conditions | Dissolution Dynamic Nuclear Polarization (DNP) prior to in vivo MRI/MRS |

For facilities developing real-time metabolic imaging agents, procuring the C1-labeled isotopologue is a strict physical requirement, as its extended T1 preserves the hyperpolarized signal long enough for in vivo acquisition.

Spectral Congestion Suppression in 2D IR

In ultrafast 2D infrared (2D-IR) spectroscopy, resolving specific amino acid residues within large proteins or amyloid fibrils is complicated by overlapping amide and carboxyl vibrational modes [1]. Procuring L-Valine-1-13C introduces a localized ~40 cm⁻¹ red-shift in the vibrational frequency of the labeled site. Compared to unlabeled valine, which suffers from severe cross-peak overlap with adjacent residues, this site-specific isotope editing isolates the valine-specific vibrational lifetime and coupling dynamics without requiring full deuteration[1].

| Evidence Dimension | Isotope-edited vibrational frequency shift and cross-peak resolution |

| Target Compound Data | Induces a distinct ~40 cm⁻¹ red-shift in the local vibrational mode |

| Comparator Or Baseline | Unlabeled L-Valine |

| Quantified Difference | Unlabeled valine exhibits unresolved spectral congestion in the amide I band, whereas 1-13C labeling isolates the specific residue's vibrational signature |

| Conditions | Ultrafast pump-probe 2D infrared spectroscopy of complex peptides |

Procuring site-specific 1-13C labeled valine allows structural biology laboratories to resolve local backbone dynamics in complex proteins where cheaper, globally labeled alternatives would result in uninterpretable spectral crowding.

In Vivo Breath Tests for Protein Turnover

Utilizing L-Valine-1-13C enables highly accurate, non-invasive breath tests to measure whole-body protein breakdown and amino acid oxidation [1]. Because the C1 label is exclusively released as 13CO2 during the first irreversible step of valine catabolism, researchers can precisely calculate metabolic flux in clinical nutrition, cachexia, and sepsis models without the confounding downstream metabolite labeling seen with uniformly labeled tracers [1].

Hyperpolarized 13C-MRI Contrast Agent Development

The extended spin-lattice relaxation time (T1) of the isolated carboxyl 13C in L-Valine-1-13C makes it a necessary precursor for dissolution Dynamic Nuclear Polarization (DNP) and SABRE hyperpolarization techniques[2]. This allows the hyperpolarized state to survive the transfer from the polarizer to the MRI scanner, enabling real-time, in vivo imaging of branched-chain amino acid metabolism in tumors and neurological models [2].

Site-Specific Isotope-Edited 2D-IR Spectroscopy

For structural biologists studying protein folding, enzyme dynamics, or amyloid fibril aggregation, L-Valine-1-13C acts as a precise vibrational probe[3]. The localized mass shift cleanly separates the labeled valine's spectral signature from the overlapping amide I band of the unlabeled protein backbone, allowing for the direct measurement of local hydration and structural dynamics [3].

Application Fit Matrix

References

- [1] Comparison of amino acid oxidation and urea metabolism in haemodialysis patients during fasting and meal intake. Nephrology Dialysis Transplantation, 2004.

- [2] Taglang, C., et al. Late-stage Deuteration of 13C-enriched Substrates for T1 Prolongation in Hyperpolarized 13C MRI. Chemical Communications, 2018.

- [3] Suppressing sidechain modes and improving structural resolution for 2D IR spectroscopy via vibrational lifetimes. Journal of Chemical Physics, 2024.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Wikipedia

Explore Compound Types